molecular formula C9H17ClO3S B6608698 [4-(propan-2-yl)oxan-4-yl]methanesulfonyl chloride CAS No. 2866355-95-3

[4-(propan-2-yl)oxan-4-yl]methanesulfonyl chloride

Cat. No.: B6608698
CAS No.: 2866355-95-3
M. Wt: 240.75 g/mol
InChI Key: ZURCVXASGZFUMI-UHFFFAOYSA-N
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Description

[4-(Propan-2-yl)oxan-4-yl]methanesulfonyl chloride is an aliphatic sulfonyl chloride derivative featuring a tetrahydropyran (oxane) ring substituted with an isopropyl group at the 4-position and a methanesulfonyl chloride group attached to the same carbon. Its molecular formula is C₉H₁₇ClO₃S, with a molar mass of approximately 240.52 g/mol. Sulfonyl chlorides are highly reactive intermediates used in synthesizing sulfonamides, sulfonate esters, and other derivatives. The compound’s reactivity and stability are influenced by the oxane ring’s electronic environment and steric effects from the isopropyl group.

Properties

IUPAC Name

(4-propan-2-yloxan-4-yl)methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClO3S/c1-8(2)9(7-14(10,11)12)3-5-13-6-4-9/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURCVXASGZFUMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCOCC1)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.75 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(propan-2-yl)oxan-4-yl]methanesulfonyl chloride typically involves the reaction of [4-(propan-2-yl)oxan-4-yl]methanol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

[ \text{C8H15O2S} + \text{SOCl2} \rightarrow \text{C8H15ClO3S} + \text{SO2} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in maintaining the purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions

[4-(propan-2-yl)oxan-4-yl]methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.

    Oxidation: It can undergo oxidation to form sulfonic acids or sulfonate esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols or thiols.

    Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

[4-(propan-2-yl)oxan-4-yl]methanesulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of [4-(propan-2-yl)oxan-4-yl]methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural and electronic distinctions between the target compound and its analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Features Electronic Effects
[4-(Propan-2-yl)oxan-4-yl]methanesulfonyl chloride C₉H₁₇ClO₃S 240.52 Oxane ring, isopropyl, aliphatic sulfonyl Moderate steric hindrance, no strong EWGs
[4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanesulfonyl chloride C₇H₉ClF₂O₃S 246.66 Bicyclic ring, difluoromethyl High electronegativity (F), increased EWG
(4-Propan-2-ylphenyl)methanesulfonyl chloride C₁₁H₁₅ClO₂S 270.76 Aromatic ring, isopropyl Resonance stabilization (aryl sulfonyl)
[4-(Propan-2-yl)morpholin-2-yl]methanesulfonyl chloride C₈H₁₆ClNO₃S 241.74 Morpholine ring (N and O), isopropyl Hydrogen bonding (N), polar environment
[4-(1,1-Difluoroethyl)oxan-4-yl]methanesulfonyl chloride C₈H₁₃ClF₂O₃S 262.70 Oxane ring, difluoroethyl Electron-withdrawing (F), steric bulk

Key Observations :

  • Ring Systems : The oxane ring in the target compound provides a flexible aliphatic environment, whereas bicyclic () and morpholine () systems introduce rigidity or polarity, respectively .
  • Substituents: Fluorinated analogs () exhibit stronger electron-withdrawing effects (EWGs), likely enhancing sulfonyl chloride reactivity toward nucleophiles.
  • Aromatic vs.

Reactivity and Stability Trends

  • Hydrolysis Sensitivity : Aliphatic sulfonyl chlorides (e.g., target compound) are generally more prone to hydrolysis than aryl derivatives () due to the absence of resonance stabilization. Fluorinated analogs () may exhibit intermediate stability, as EWGs can both activate the sulfonyl group and slow hydrolysis via steric effects .
  • Nucleophilic Substitution : The morpholine derivative () could display unique reactivity due to the nitrogen atom, which may participate in intramolecular interactions or act as a weak base during reactions .

Computational and Analytical Insights

  • Density Functional Theory (DFT) : Used to predict electronic properties (e.g., charge distribution, frontier orbitals) and reactivity trends .
  • Multiwfn Software: Enables visualization of electron localization functions (ELF) and electrostatic potentials, critical for understanding sulfonyl chloride reactivity .
  • SHELX Systems : Facilitate crystallographic studies to resolve steric and conformational effects in solid-state structures .

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